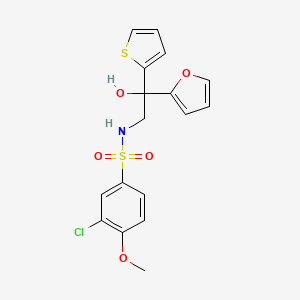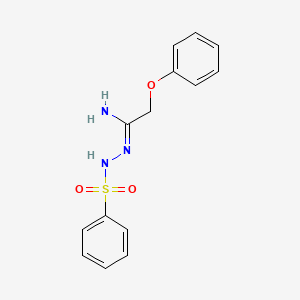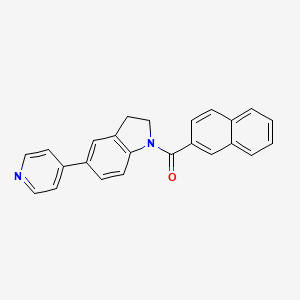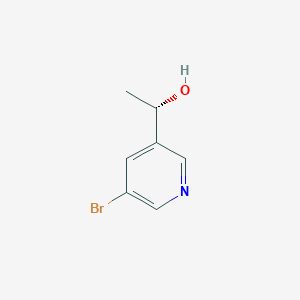![molecular formula C7H13ClN2O2 B2620089 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide CAS No. 795287-63-7](/img/structure/B2620089.png)
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide” is a complex organic molecule. It likely contains a chloroacetyl group, a methylamino group, and a dimethylacetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as lidocaine are synthesized through a two-part process involving amide formation and preparation of lidocaine . The synthesis involves reactions like SN2 and the use of reagents like 2-chloroacetyl chloride and 2,6-dimethylaniline .Wirkmechanismus
Target of Action
It is known that similar compounds often interact with specific proteins or enzymes in the body, altering their function and leading to a physiological response .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
It is plausible that the compound could influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on its chemical structure, it is plausible that the compound could induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous reactions. This compound can also be difficult to handle due to its low melting point and tendency to decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for the use of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used as a building block in the synthesis of chiral compounds. Further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, new methods for synthesizing this compound and its derivatives could be developed to improve its usefulness in organic synthesis.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a reagent for organic synthesis. It is relatively inexpensive and easy to synthesize, making it a useful tool for lab experiments. While its mechanism of action and potential biochemical and physiological effects are not well understood, this compound has been found to have low toxicity and a low potential for mutagenicity and carcinogenicity. There are several future directions for the use of this compound in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the development of new methods for synthesizing this compound and its derivatives, and further research into its mechanism of action and potential effects.
Synthesemethoden
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide can be synthesized by reacting N,N-dimethylacetamide with chloroacetyl chloride. The reaction results in the formation of this compound, which is a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide has been widely used in scientific research as a reagent for organic synthesis. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of chiral compounds and as a catalyst in chemical reactions.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide plays a vital role in biochemical reactions, particularly in the synthesis of local anesthetics like lidocaine . It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound’s interaction with enzymes such as cytochrome P450 isoforms, including CYP3A4 and CYP2B6, is essential for its metabolic activation . These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thereby blocking the generation and conduction of nerve impulses . This action is particularly relevant in the context of local anesthesia, where the compound helps in temporarily eliminating pain sensation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the synthesis of lidocaine, this compound undergoes nucleophilic substitution reactions, forming covalent bonds with intermediates . These interactions result in changes in gene expression and the modulation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450 isoforms, leading to the formation of metabolites that can further participate in biochemical pathways. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-9(2)7(12)5-10(3)6(11)4-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBBWVSPWDSWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2620009.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)




![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)

